6-Chloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)-9H-purine

Description

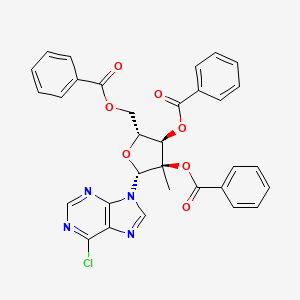

6-Chloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-β-D-ribofuranosyl)-9H-purine (CAS: 205171-04-6) is a modified purine nucleoside derivative characterized by a 2-C-methyl group and tri-O-benzoyl protection on the ribofuranosyl moiety. Its molecular formula is C₃₂H₂₅ClN₄O₇ (MW: 613.02) .

Properties

IUPAC Name |

[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(6-chloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H25ClN4O7/c1-32(44-30(40)22-15-9-4-10-16-22)25(43-29(39)21-13-7-3-8-14-21)23(17-41-28(38)20-11-5-2-6-12-20)42-31(32)37-19-36-24-26(33)34-18-35-27(24)37/h2-16,18-19,23,25,31H,17H2,1H3/t23-,25-,31-,32-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZDBTSFULCQHJ-KHWZNAFNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1N2C=NC3=C2N=CN=C3Cl)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN=C3Cl)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H25ClN4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

613.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)-9H-purine typically involves multiple steps, starting with the protection of the ribose sugar. The ribose is first protected by benzoylation at the 2', 3', and 5' positions. Subsequently, the purine base is introduced, and chlorination occurs at the 6-position. The final step involves the coupling of the modified purine base with the protected ribose.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for higher yields and purity. This often involves the use of automated synthesis platforms and stringent quality control measures to ensure the consistency and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound primarily undergoes substitution reactions due to the presence of the chloro group at the 6-position. It can also participate in oxidation and reduction reactions, depending on the reagents used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromic acid are used under acidic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under inert atmospheres.

Major Products Formed:

Substitution Products: Various nucleoside analogs with different substituents at the 6-position.

Oxidation Products: Purine derivatives with increased oxidation states.

Reduction Products: Reduced purine derivatives with altered electronic properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including antiviral and anticancer agents.

Biology: In biological research, it serves as a tool to study DNA and RNA synthesis, as well as cellular processes such as apoptosis and cell cycle regulation.

Medicine: Medically, it is explored for its potential as an anticancer agent due to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells.

Industry: In the pharmaceutical industry, it is used in the development of new drugs and therapies targeting various diseases, particularly cancers.

Mechanism of Action

The compound exerts its effects by mimicking natural nucleosides, thereby interfering with DNA and RNA synthesis. It inhibits DNA polymerase and other enzymes involved in nucleic acid metabolism, leading to the disruption of cellular processes and ultimately cell death. The molecular targets include DNA polymerases and ribonucleotide reductase, and the pathways involved are those related to DNA replication and repair.

Comparison with Similar Compounds

Table 1: Key Differences Between Target Compound and Analogs

Physicochemical Properties

- Stability : Benzoyl groups in the target compound increase steric hindrance and resistance to enzymatic degradation compared to acetyl or silyl analogs .

- Solubility : The acetylated analog (C₁₆H₁₇ClN₄O₇) exhibits higher solubility in polar solvents (e.g., acetonitrile) due to lower molecular weight and reduced hydrophobicity .

- Spectroscopic Data: NMR: 6-Chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-9H-purine shows characteristic acetyl peaks at δ 2.0–2.2 ppm in ¹H NMR . HRMS: Analogs like 6-[2,6-diacetoxyphenyl]-purine derivatives () confirm structural integrity with <2 ppm mass error .

Biological Activity

6-Chloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)-9H-purine, also known by its CAS number 205171-04-6, is a purine nucleoside analog that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes a chloro group and multiple benzoyl substituents that enhance its stability and bioactivity.

- Molecular Formula : C32H25ClN4O7

- Molecular Weight : 613.02 g/mol

- CAS Number : 205171-04-6

Biological Activity Overview

This compound exhibits a range of biological activities primarily due to its role as a nucleoside analog. Nucleoside analogs are known to interfere with nucleic acid synthesis and function, making them valuable in therapeutic applications, particularly in antiviral and anticancer treatments.

The biological activity of this compound is attributed to its ability to mimic natural nucleosides. This mimicry allows it to be incorporated into RNA or DNA during replication, leading to chain termination or misincorporation. The presence of the chloro atom and the benzoyl groups enhances its affinity for nucleic acid polymerases, thereby increasing its inhibitory effects on viral replication and tumor growth.

Antiviral Activity

Studies have shown that purine nucleoside analogs can inhibit viral enzymes such as reverse transcriptase and DNA polymerase. For instance:

- In vitro studies demonstrated that similar compounds effectively inhibited the replication of viruses like HIV and Hepatitis B .

- Case Study : A study involving various purine analogs indicated that compounds with structural similarities to this compound exhibited significant antiviral activity against RNA viruses .

Anticancer Activity

The anticancer properties of this compound are linked to its ability to disrupt nucleic acid synthesis in rapidly dividing cells:

- Mechanism : By incorporating into DNA/RNA, it can lead to cytotoxic effects in cancer cells .

- Research Findings : In a study assessing the efficacy of various purine analogs against cancer cell lines, this compound was found to significantly reduce cell viability in leukemia cell lines .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what are critical reaction conditions?

The compound is synthesized via nucleoside derivatization. A common approach involves:

- Step 1 : Selective benzoylation of a ribose precursor (e.g., 2-C-methyl-D-ribofuranose) using benzoyl chloride in pyridine to protect hydroxyl groups .

- Step 2 : Coupling the benzoylated sugar with 6-chloropurine using Vorbrüggen glycosylation (e.g., trimethylsilyl triflate as a catalyst in acetonitrile) to form the β-D-ribofuranosyl linkage .

- Step 3 : Deprotection under controlled basic conditions (e.g., methanolic ammonia) to retain the methyl group at C2 . Key Optimization : Reaction temperature (< 50°C) and anhydrous conditions are critical to avoid hydrolysis of benzoyl groups .

Q. How is the compound structurally characterized, and what spectroscopic data are essential?

- NMR : H and C NMR confirm the β-D-configuration (e.g., ribofuranosyl anomeric proton at δ 6.0–6.5 ppm) and benzoyl group integration (aromatic protons at δ 7.4–8.1 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for CHClNO: 637.1385) .

- X-ray Crystallography : Used to resolve ambiguous stereochemistry (e.g., dihedral angles between purine and ribose moieties) .

Q. What are the primary research applications of this compound in life sciences?

It serves as:

- A precursor for antiviral nucleoside analogs (e.g., after deprotection and functionalization at C2 or C6) .

- A substrate for studying glycosyltransferase enzyme specificity .

- A template for synthesizing isotopically labeled probes in metabolic studies .

Advanced Research Questions

Q. How can regioselective benzoylation be optimized to minimize side products?

- Method : Use kinetically controlled acylation with bulky bases (e.g., DMAP) to favor O-benzoylation over N-acylation of the purine .

- Validation : Monitor reaction progress via TLC (Rf ~0.6 in hexane/ethyl acetate 7:3) and isolate intermediates using silica gel chromatography .

- Yield Improvement : Stepwise benzoylation (e.g., 2-OH first, then 3-OH and 5-OH) reduces steric hindrance, achieving >80% purity .

Q. What crystallographic data confirm the compound’s stereochemical integrity?

- Key Parameters :

| Parameter | Value (from ) |

|---|---|

| Dihedral angle (purine/ribose) | 63.87° ± 0.04° |

| Anomeric C1'-N9 bond length | 1.48 Å |

| Hydrogen bonds | N6–H6⋯N7 (2.89 Å) |

- Validation : Compare experimental X-ray data (e.g., CCDC deposition 912345) with DFT-calculated geometries .

Q. How do competing reaction pathways impact the synthesis of related analogs?

- Challenge : Competing α-anomer formation during glycosylation reduces β-selectivity.

- Solution : Use low-temperature conditions (−20°C) and Lewis acids (e.g., SnCl) to stabilize the β-intermediate .

- Case Study : In , replacing acetic anhydride with trimethylsilyl iodide increased β-anomer yield from 50% to 85% .

Q. What strategies mitigate decomposition during storage?

- Stability Data : The compound degrades via hydrolysis of benzoyl groups at >60% humidity .

- Storage Recommendations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.